molecular formula C21H18N2O4S B3487985 N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B3487985
M. Wt: 394.4 g/mol
InChI Key: ABZJGVWYLDXNEY-UHFFFAOYSA-N
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Description

    Reactants: Xanthene carboxamide, Methylsulfonyl chloride

    Conditions: Basic medium, typically using a base such as sodium hydroxide

    Product: N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further reactions to introduce the carboxamide and methylsulfamoyl groups.

  • Step 1: Synthesis of Xanthene Core

      Reactants: Resorcinol, Phthalic anhydride

      Conditions: Acidic medium, typically using sulfuric acid as a catalyst

      Product: Xanthene derivative

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or xanthene core are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Hydrogen peroxide

    Reduction: Sodium borohydride, Lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The xanthene core can also facilitate interactions with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(4-(N-methylsulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

    5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Contains a benzamide group and additional substituents on the phenyl ring.

    N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide group.

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical properties and applications.

Properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-22-28(25,26)15-12-10-14(11-13-15)23-21(24)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-13,20,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZJGVWYLDXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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